
indole-2-carboxylic acid N'-chloroacetyl-hydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Indole-2-carboxylic acid and its derivatives are more stable than usual indoles toward acid and oxidation conditions, while still reactive at the 3-position . It’s used as a reactant for total synthesis of various compounds and has been used in the preparation of spirooxoindolepyrrolidines via reduction of indole-2-carboxylic acid followed by oxidation, condensation, reduction, amidation, and Kharasch radical cyclization .
Synthesis Analysis
The synthesis of indole-2-carboxylic acid derivatives involves the reaction of indole 2-carboxylic acid with excess thionyl chloride in dry chloroform, resulting in indole-2-acyl chloride. The next step involves the reaction of the acid chloride derivative with aminoacetophenone/benzophenone in the presence of pyridine and triethylamine to produce the final products .Molecular Structure Analysis
The molecular structure of indole-2-carboxylic acid consists of a benzene ring fused to a pyrrole ring. The nitrogen lone electron pair participates in the aromatic ring . The molecular weight is 161.1574 .Chemical Reactions Analysis
The presence of the carboxamide moiety in indole derivatives causes hydrogen bonds with a variety of enzymes and proteins, which in many cases, inhibits their activity .Applications De Recherche Scientifique
Synthesis and Derivatives Formation
Synthesis of Hydrazone Derivatives : Indole-2-carboxylic acid hydrazide has been utilized in reactions with aromatic aldehydes in acidic mediums to yield hydrazone derivatives. These hydrazones can be further cyclized to indolo[2,3-d]pyridazine derivatives, serving as precursors for several indole derivatives, demonstrating the compound's versatility in synthetic organic chemistry (El‐Wareth & Sarhan, 2001).
Biologically Active Indolo Isoquinoline Derivatives : The reflux of indole-2-carboxylates with hydrazine hydrate forms substituted indole-2-carboxyhydrazides, which can be transformed into various biologically active derivatives, underscoring the role of indole-2-carboxylic acid derivatives in the development of novel therapeutic agents (Sharma, 2017).
Biological Activities and Therapeutic Potentials
Apoptosis Induction in Cancer Cells : A series of indole-2-carboxylic acid benzylidene-hydrazides has been discovered as potent apoptosis inducers. These compounds have shown significant activity in arresting cancer cells and inducing apoptosis, highlighting their therapeutic potential in cancer treatment (Zhang et al., 2004).
Antimicrobial Activity : Certain indole-2-carboxylic acid derivatives have exhibited significant antibacterial and moderate antifungal activities. These findings suggest the potential of these compounds to serve as leads for the development of new antimicrobial agents (Raju et al., 2015).
Chemical Properties and Mechanistic Insights
- Oxidation Chemistry : The oxidation chemistry of indole-2-carboxylic acid has been explored, providing insights into the mechanisms and products formed under different conditions. This research aids in understanding the compound's reactivity and potential environmental interactions (Goyal & Sangal, 2005).
Mécanisme D'action
Safety and Hazards
Indole-2-carboxylic acid is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity, acute dermal toxicity, can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs include the respiratory system .
Propriétés
IUPAC Name |
N'-(2-chloroacetyl)-1H-indole-2-carbohydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClN3O2/c12-6-10(16)14-15-11(17)9-5-7-3-1-2-4-8(7)13-9/h1-5,13H,6H2,(H,14,16)(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQOBXNFXNFENLY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(N2)C(=O)NNC(=O)CCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[3-Methoxy-4-(tetrahydrofuran-2-ylmethoxy)benzyl]amine](/img/structure/B2577206.png)


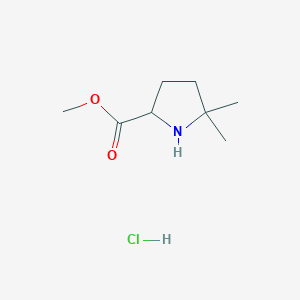
![(E)-N-(4-(methylamino)-4-oxobut-2-en-1-yl)-4,5-dihydro-2H-benzo[g]indazole-3-carboxamide](/img/structure/B2577213.png)
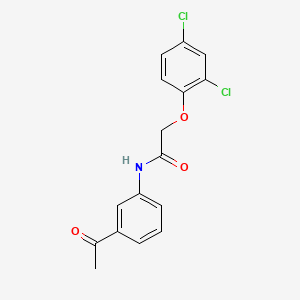
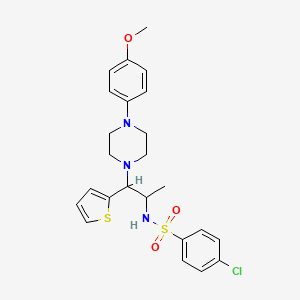
![6-(cyclopentyloxy)-N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)nicotinamide](/img/structure/B2577217.png)
![(2Z)-2-[(4-carbamoylphenyl)imino]-N-(4-methoxyphenyl)-2H-chromene-3-carboxamide](/img/structure/B2577219.png)
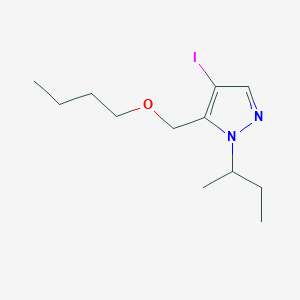
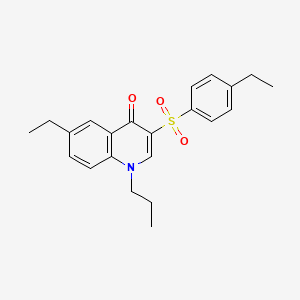
![2-(2,4-difluorophenyl)-N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}acetamide](/img/structure/B2577224.png)
![N-(benzo[d][1,3]dioxol-5-yl)-2-(5-((4-fluorobenzyl)oxy)-2-methyl-4-oxopyridin-1(4H)-yl)acetamide](/img/structure/B2577225.png)
![4-(3-oxo-3-(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)propyl)benzonitrile](/img/structure/B2577229.png)